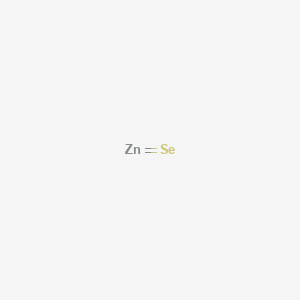

Zinc selenide

Overview

Description

Zinc selenide is an inorganic compound with the chemical formula ZnSe. It is a light yellow solid that is an intrinsic semiconductor with a band gap of about 2.70 eV at room temperature . This compound is known for its broad transparency range, high refractive index, and large bandgap, making it a valuable material in various scientific and industrial applications .

Synthetic Routes and Reaction Conditions:

Hydrothermal Method: this compound nanocrystals can be synthesized via a hydrothermal method using zinc salt, selenium tetrachloride, and hydrazine as a reductant.

Chemical Vapor Deposition (CVD): Cubic this compound can be produced by treating an aqueous solution of zinc sulfate with hydrogen selenide.

Alternative Synthesis: Another method involves heating a mixture of zinc oxide, zinc sulfide, and selenium, resulting in the formation of this compound and sulfur dioxide.

Industrial Production Methods:

Mechanical Alloying: Nanocrystalline this compound can be synthesized by mechanical alloying, which involves milling blended elemental powders.

Chemical Precipitation: this compound nanoparticles can also be produced through a simple co-precipitation method at room temperature.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, especially when exposed to air, leading to the formation of zinc oxide and selenium dioxide.

Reduction: In the presence of reducing agents like hydrazine, this compound can be reduced to its elemental forms.

Substitution: this compound can participate in substitution reactions, where selenium atoms are replaced by other chalcogenides.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrazine or other reducing agents under controlled conditions.

Substitution: Various chalcogenides under specific reaction conditions.

Major Products:

Oxidation: Zinc oxide and selenium dioxide.

Reduction: Elemental zinc and selenium.

Substitution: Compounds like zinc sulfide or zinc telluride.

Mechanism of Action

Target of Action

Zinc Selenide (ZnSe), also known as Selanylidenezinc, is primarily used in the semiconductor industry . It doesn’t have a specific biological target but it’s known to interact with Superoxide dismutase [Cu-Zn] , an enzyme that plays a crucial role in destroying radicals which are toxic to biological systems .

Mode of Action

This compound is an infrared optical semiconductor . It’s used in light-emitting diodes (LEDs), lasers, scintillators, and optical coatings . The interaction of this compound with its environment is primarily physical, involving the absorption and emission of light, rather than biochemical.

Biochemical Pathways

As a semiconductor, this compound doesn’t directly participate in biochemical pathways. It’s worth noting that selenium, one of the components of this compound, can substitute for sulfur in biomolecules and in many biochemical reactions, especially when the concentration of selenium is high and the concentration of sulfur is low .

Pharmacokinetics

It’s primarily used in the semiconductor industry and in the manufacture of optical devices .

Result of Action

The primary result of this compound’s action is the emission of light in the infrared spectrum when used in LEDs and lasers . This property is harnessed in various technological applications, including telecommunications and medical devices.

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as temperature and pressure . For instance, its optical properties can be affected by changes in these conditions.

Biochemical Analysis

Biochemical Properties

Zinc Selenide nanoparticles (ZnSe) are semiconductor metals of zinc and selenium . They are advantageous for biomedical and bio-imaging applications due to their low toxicity . They can be used as a therapeutic agent by synthesizing those using biologically safe methods . The optical properties of bare and passivated ZnSe clusters have been studied within the framework of time-dependent local density approximation .

Cellular Effects

It is known that this compound nanoparticles can be used for biomedical applications due to their low toxicity

Molecular Mechanism

It is known that this compound is an intrinsic semiconductor , and its optical properties have been studied

Temporal Effects in Laboratory Settings

It is known that this compound is chemically inert, non-hygroscopic, and theoretically dense . It reacts with acids liberating toxic hydrogen selenide gas .

Transport and Distribution

It is known that this compound offers high uniformity and homogeneity for imaging uses and low absorption and scatter for high-power laser applications .

Scientific Research Applications

Zinc selenide has a wide range of applications in scientific research:

Optoelectronics: Used in light-emitting diodes (LEDs) and diode lasers due to its ability to emit blue light.

Infrared Optics: Utilized in optical windows, lenses, and mirrors for infrared applications because of its high transparency and low absorption coefficient.

Photocatalysis: Employed in photocatalytic degradation of pollutants and antibacterial activities.

Biomedical Imaging: this compound nanoparticles are used as fluorescent probes in biological imaging.

Energy Storage: Investigated as an anode material for rechargeable batteries due to its high theoretical capacity and low operation voltage.

Comparison with Similar Compounds

Zinc Sulfide (ZnS): Another II-VI semiconductor with a wide bandgap, used in similar applications but with different optical properties.

Cadmium Selenide (CdSe): Known for its use in quantum dots and optoelectronic devices, but it is more toxic compared to zinc selenide.

Zinc Telluride (ZnTe): Used in infrared detectors and thermoelectric devices, with a narrower bandgap than this compound.

Uniqueness of this compound:

Broad Transparency Range: this compound’s transparency from visible to infrared wavelengths makes it highly versatile.

High Refractive Index: This property enhances its effectiveness in optical applications.

Lower Toxicity: Compared to cadmium selenide, this compound is less toxic, making it safer for biological applications.

This compound stands out due to its unique combination of optical, electronic, and chemical properties, making it a valuable material in various fields of research and industry.

Properties

IUPAC Name |

selanylidenezinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Se.Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIBMFFZSBJNJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Zn]=[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZnSe, SeZn | |

| Record name | zinc selenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_selenide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893851 | |

| Record name | Zinc selenide (ZnSe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Yellow solid; Insoluble in water; [Merck Index] Insoluble in water; [Hawley] Yellow powder; [Aldrich MSDS] | |

| Record name | Zinc selenide (ZnSe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc selenide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9713 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

879502-03-1, 1315-09-9 | |

| Record name | Zinc(1+), pentaselenoxopenta- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879502-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc selenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc selenide (ZnSe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc selenide (ZnSe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc selenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the chemical formula and molecular weight of Zinc Selenide?

A1: this compound has the chemical formula ZnSe and a molecular weight of 144.37 g/mol.

Q2: What spectroscopic techniques are used to characterize ZnSe?

A2: Various spectroscopic techniques are used to characterize ZnSe, including:

- X-ray diffraction (XRD): To determine the crystal structure, grain size, strain, and dislocation density [, , , , ].

- UV-Vis-NIR spectrophotometry: To measure optical properties like transmittance, reflectance, absorption coefficient, and band gap energy [, , , , ].

- Scanning Electron Microscopy (SEM): To analyze surface morphology and observe the presence of nanostructures like nanocrystals or nanobelts [, , , ].

- Energy-dispersive X-ray analysis (EDX): To determine the elemental composition of the material [].

- Photoluminescence (PL) spectroscopy: To study the optical properties and quantum confinement effects in ZnSe nanocrystals [, , ].

Q3: What is the bandgap energy of ZnSe and how does it influence its applications?

A4: ZnSe has a wide direct bandgap, typically reported between 2.6 eV and 2.8 eV [, , ]. This wide bandgap makes it transparent in the visible and infrared regions, enabling applications in optoelectronic devices like LEDs [, ] and solar cells [, , ].

Q4: How does the substrate temperature during deposition affect the properties of ZnSe thin films?

A5: The substrate temperature significantly impacts the structural and optical properties of ZnSe thin films. Higher substrate temperatures generally lead to improved crystallinity, larger grain size, and a slight decrease in bandgap energy [, , ].

Q5: What is the impact of annealing on the properties of ZnSe thin films?

A6: Annealing ZnSe thin films can improve their crystallinity and reduce defects, leading to enhanced optical properties and a bandgap closer to the bulk ZnSe value [, ].

Q6: What are the advantages of using ZnSe as a window layer in solar cells?

A7: ZnSe's wide bandgap allows for high transmission of visible light, making it suitable as a window layer in solar cells. Its high electrical resistivity also minimizes current leakage, improving cell efficiency [, ].

Q7: How does doping with other elements affect ZnSe properties?

A8: Doping ZnSe with elements like copper (Cu) can alter its structural, morphological, and optical properties, influencing its grain size, bandgap, and transmittance []. Similarly, doping with aluminum (Al) can decrease the bandgap and modify its crystal structure at higher concentrations [].

Q8: What are some notable applications of ZnSe in optoelectronic devices?

A8: ZnSe is utilized in various optoelectronic devices, including:

- Light Emitting Diodes (LEDs): ZnSe quantum dots (QDs) exhibit strong photoluminescence, making them suitable for LEDs, including white light generation [, ].

- Solar Cells: ZnSe acts as an efficient window layer in thin-film solar cells due to its high transparency and electrical resistivity [, , ].

- Photodetectors: ZnSe nanobelts show promise as highly sensitive blue/UV-light detectors due to their fast response and high spectral selectivity [].

Q9: How is ZnSe employed in infrared applications?

A10: ZnSe is valued in infrared (IR) applications due to its high refractive index, low dispersion rate, and wide transmission band in the IR region. It's used in IR windows, lenses, and prisms for various applications, including high-power laser systems and IR imaging [, , , , ].

Q10: What is the significance of ZnSe in nonlinear optics?

A11: ZnSe exhibits strong nonlinear optical properties, making it suitable for applications like higher-order harmonic generation, particularly in the mid-infrared region []. This property is valuable for ultrafast laser applications and frequency conversion processes.

Q11: Are there any ongoing research areas involving ZnSe?

A11: Yes, research on ZnSe continues to explore new possibilities, including:

- Enhanced Nonlinear Optical Devices: ZnSe is being investigated for its potential in developing efficient nonlinear optical devices for applications in areas like laser technology and optical communications [].

- Nanostructured ZnSe for Energy Applications: Researchers are exploring the use of nanostructured ZnSe, such as quantum dots and nanobelts, for enhanced performance in solar cells, LEDs, and other energy-related devices [, , , ].

- ZnSe-based Hybrid Materials: Combining ZnSe with other materials, like organic polymers, is being investigated to create hybrid materials with unique optical and electronic properties for advanced optoelectronic applications [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B73128.png)